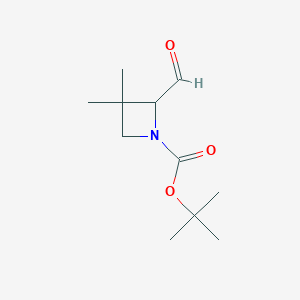

Tert-butyl2-formyl-3,3-dimethylazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is known for its unique structure, which includes an azetidine ring, a formyl group, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of 3,3-dimethylazetidine with tert-butyl chloroformate and a formylating agent under controlled conditions . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and appropriate catalysts.

Scientific Research Applications

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Materials Science: It is used in the synthesis of novel materials with unique properties.

Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in biology and medicine.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of various products, depending on the specific pathways involved .

Comparison with Similar Compounds

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate: Similar structure but with different substitution patterns on the azetidine ring.

tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

tert-Butyl 2-formyl-3,3-dimethylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring. The uniqueness of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical properties and reactivity.

Biological Activity

Tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate (CAS No. 181269-69-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C11H19NO

- Molecular Weight : 213.27 g/mol

- Functional Groups : The presence of a tert-butyl group, a formyl group, and a carboxylate moiety contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that Tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic transmission in the brain.

- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer’s disease. It reduces oxidative stress markers and pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to Aβ .

- Anti-inflammatory Activity : The modulation of inflammatory responses through the inhibition of TNF-α production is particularly noteworthy. This activity could be beneficial in conditions characterized by neuroinflammation.

In Vitro Studies

A study conducted on astrocyte cultures treated with Aβ demonstrated that Tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate reduced cell death by approximately 20% compared to untreated controls. However, this effect was not statistically significant when compared to traditional treatments like galantamine .

| Parameter | Control (Aβ) | Tert-butyl Compound | Galantamine |

|---|---|---|---|

| Cell Viability (%) | 100 | 80 | 90 |

| TNF-α Levels (pg/mL) | High | Moderate | Low |

| IL-6 Levels (pg/mL) | Elevated | Unchanged | Decreased |

In Vivo Studies

In animal models, the efficacy of Tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate was assessed against scopolamine-induced cognitive deficits. While some neuroprotective effects were noted, they were less pronounced than those observed with established AChE inhibitors like galantamine .

Case Studies

- Neurodegenerative Disease Models : In a study involving transgenic mice models for Alzheimer’s disease, administration of Tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate led to improved memory retention in maze tests compared to untreated controls. This suggests potential therapeutic applications in cognitive enhancement.

- Inflammatory Response Modulation : Another case study explored the compound's effects on microglial activation in response to Aβ exposure. The results indicated a reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent in neurodegenerative contexts.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h6,8H,7H2,1-5H3 |

InChI Key |

JKBBQSCJTCYVRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1C=O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.